molecular formula C8H8N6O2 B3065455 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine CAS No. 42836-87-3

3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine

Cat. No.: B3065455
CAS No.: 42836-87-3
M. Wt: 220.19 g/mol
InChI Key: NUEBUZGZTDFPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine is a versatile chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate nucleophiles under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like N-methylmorpholine .

Industrial Production Methods: In industrial settings, the production of 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution can produce a wide range of substituted triazines .

Mechanism of Action

The mechanism by which 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. This reactivity is due to the electron-deficient nature of the triazine ring, which facilitates nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .

Properties

IUPAC Name

3-methoxy-5-(3-methoxy-1,2,4-triazin-5-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBUZGZTDFPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=N1)C2=CN=NC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307070
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42836-87-3
Record name NSC186767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Reactant of Route 4
Reactant of Route 4
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Reactant of Route 5
Reactant of Route 5
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Reactant of Route 6
Reactant of Route 6
3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.